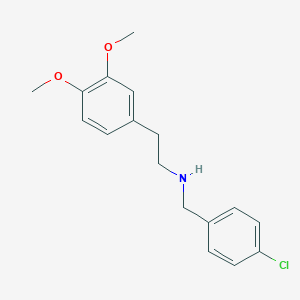![molecular formula C24H33N3 B249028 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. EBP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent rats. In addition, this compound has been found to have potential applications in the treatment of Parkinson's disease and schizophrenia.
作用機序
The exact mechanism of action of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it has been suggested that this compound may act as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. This compound may also act as a dopamine receptor agonist, particularly at the D2 receptor subtype.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its antinociceptive effects.
実験室実験の利点と制限
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer to animals. In addition, this compound has a short half-life in the body, which can make it difficult to maintain therapeutic levels.
将来の方向性
There are several future directions for the study of 1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine. One area of research is the development of more effective methods for administering this compound to animals. Another area of research is the study of the long-term effects of this compound on the brain and body. Finally, there is a need for further research on the potential therapeutic applications of this compound in humans.
合成法
1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with ethyl 4-bromobenzoate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 1-benzyl-4-piperidone with 4-ethylbenzyl chloride, followed by the reduction of the resulting product with lithium aluminum hydride. The purity of this compound can be increased by recrystallization from ethanol.
特性
分子式 |
C24H33N3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3/c1-2-21-8-10-22(11-9-21)20-25-14-12-24(13-15-25)27-18-16-26(17-19-27)23-6-4-3-5-7-23/h3-11,24H,2,12-20H2,1H3 |
InChIキー |
KJWZTUHBTHRVPO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)


